4-iodo-N-(2-methoxyethyl)benzenesulfonamide is an organic compound classified as a sulfonamide. This compound features an iodine atom located at the para position of the benzene ring, a methoxyethyl group attached to the nitrogen atom, and a sulfonamide functional group. Its unique structure suggests potential applications in medicinal chemistry, particularly due to its interactions with biological systems.
4-iodo-N-(2-methoxyethyl)benzenesulfonamide belongs to the broader class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). This class of compounds is known for its biological activity, particularly in antimicrobial and antidiabetic applications.
The synthesis of 4-iodo-N-(2-methoxyethyl)benzenesulfonamide typically involves two main steps:
4-iodo-N-(2-methoxyethyl)benzenesulfonamide has a molecular formula of and a molecular weight of 341.17 g/mol. The compound's structure can be represented using its International Union of Pure and Applied Chemistry name and its structural formula.
InChI=1S/C9H12INO3S/c1-14-7-6-11-15(12,13)9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3
CCOC(C)S(=O)(=O)N(c1ccc(I)cc1)C
The presence of iodine at the para position may enhance reactivity through nucleophilic substitution reactions.
4-iodo-N-(2-methoxyethyl)benzenesulfonamide can undergo several types of chemical reactions:
These reactions often require specific conditions regarding temperature, pressure, and solvents to optimize yields and minimize by-products.
The mechanism of action for 4-iodo-N-(2-methoxyethyl)benzenesulfonamide is primarily linked to its role in medicinal chemistry. Sulfonamides typically inhibit enzymes involved in folate synthesis, particularly dihydropteroate synthase. The structural features of this compound, including the iodine atom and methoxyethyl group, may enhance binding affinity and selectivity for target enzymes .
The physical state is solid at room temperature, with an odorless characteristic. Specific gravity and other detailed physical properties may vary based on purity and preparation methods .
4-iodo-N-(2-methoxyethyl)benzenesulfonamide has potential applications in various scientific fields:
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1